molecular formula C15H21FN2O3S B4503028 1-(ethylsulfonyl)-N-(3-fluorobenzyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(3-fluorobenzyl)-4-piperidinecarboxamide

Cat. No.: B4503028
M. Wt: 328.4 g/mol
InChI Key: KYVMTHCZZMFHJL-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-(3-fluorobenzyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21FN2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12569187 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Fluoroalkylidene Analogues of Biomolecules : The compound is involved in the synthesis of fluoroaminosulfones derived from piperidine, which leads to the creation of new fluorinated biomolecules. These molecules, including potent DPP-II inhibitors and acyclonucleoside analogues, show potential as enzyme inhibitors (Prunier et al., 2013).

Biological Evaluation and Molecular Docking

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, synthesized from ethyl piperidine-4-carboxylate, show significant inhibition activities for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is crucial for understanding neurological functions and disorders (Khalid et al., 2014).

Medicinal Chemistry

  • Antioxidant Capacity and Anticholinesterase Activity : Compounds with piperidine derivatives and sulfonyl hydrazone scaffold have been studied for their antioxidant capacity and anticholinesterase activity. These properties are significant for therapeutic applications in diseases involving oxidative stress and cholinergic dysfunction (Karaman et al., 2016).

  • Synthesis of Piperidine Derivatives for Anti-Acetylcholinesterase Activity : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease (Sugimoto et al., 1990).

  • Synthesis of Sulfone Derivatives for Antibacterial Activity : Sulfone derivatives containing 1,3,4-oxadiazole moieties have been found effective against rice bacterial leaf blight, indicating their potential as antibacterial agents in agricultural settings (Shi et al., 2015).

  • Synthesis of Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents (Rehman et al., 2018).

Properties

IUPAC Name

1-ethylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-22(20,21)18-8-6-13(7-9-18)15(19)17-11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVMTHCZZMFHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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